molecular formula C4H8O B146109 3-Buten-2-OL CAS No. 598-32-3

3-Buten-2-OL

Cat. No. B146109
CAS RN: 598-32-3
M. Wt: 72.11 g/mol
InChI Key: MKUWVMRNQOOSAT-UHFFFAOYSA-N
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Description

3-Buten-2-ol is a biogenic volatile organic compound (BVOC) that is emitted into the atmosphere in significant quantities. It is of interest in atmospheric chemistry due to its interactions with vacuum ultraviolet (VUV) photochemistry . The compound has been studied for its potential use in organic synthesis, serving as a building block for various chemical reactions . Additionally, it has been investigated for its conformational energy and molecular structure .

Synthesis Analysis

The synthesis of derivatives of 3-buten-2-ol has been explored in several studies. For instance, (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol was synthesized and its crystal structure was analyzed, revealing intramolecular coordination to the tin atom . Another study developed a practical synthesis of (S)-(+)-2-(p-tolylsulfinyl)-2-buten-4-olide, demonstrating its utility as a Michael acceptor for the synthesis of 3-substituted 4-butanolides . Furthermore, 1-bromo-3-buten-2-one was investigated as a building block in organic synthesis, with various reactions including reduction and Michael addition being discussed .

Molecular Structure Analysis

The molecular structure of 3-buten-2-ol and its derivatives has been a subject of interest. X-ray diffraction analysis has provided evidence of intramolecular coordination in certain derivatives, affecting the geometry around the metal center . Conformational analysis using ab initio molecular orbital theory has identified multiple energy minima for 3-buten-2-ol, contributing to the understanding of its structural preferences .

Chemical Reactions Analysis

3-Buten-2-ol undergoes various chemical reactions, including photoionization and dissociation when exposed to VUV synchrotron radiation. The study of these processes has led to the identification of direct and indirect reaction channels, with CH3 migration being a notable mechanism . The compound also participates in the formation of cyclic derivatives when treated with silver cyanate and iodine, followed by ammonia .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-buten-2-ol have been comprehensively studied. Calorimetric and computational studies have provided data on the enthalpies of combustion and vaporization, as well as the gas-phase enthalpies of formation for related compounds . The heat capacity, standard entropy, and enthalpy of fusion and vaporization for 2-methyl-3-buten-2-ol have been measured, offering insights into the thermodynamic properties of the compound .

Scientific Research Applications

Conformational Analysis and Chemical Reactivity

  • Conformational Analysis : 3-Buten-2-OL's conformational energy has been investigated using ab initio molecular orbital theory, identifying six energy minima that explain its observed conformational preferences (S. Kahn & W. Hehre, 1985).
  • Chemical Reactivity and Stereoselectivities : Research comparing conformational energy profiles of 3-buten-2-ol and related compounds suggests that steric interactions, rather than intramolecular hydrogen bonding, influence their equilibrium conformations. This finding impacts our understanding of electrophilic attack preferences in these molecules (S. Kahn & W. Hehre, 1987).

Kinetics and Environmental Reactions

  • Atomic Chlorine Reactions : The kinetics of 3-buten-2-ol's reaction with atomic chlorine have been investigated, providing insights into atmospheric chemistry and potential environmental impacts (Ana M. Rodríguez et al., 2007).
  • Ozone Reactions : Studies on the gas-phase reactions of 3-buten-2-ol with ozone contribute to a better understanding of its atmospheric behavior and the reactivity trends of similar unsaturated alcohols (Yanbo Gai et al., 2011).

Industrial Applications and Catalysis

  • Hydrogenation Processes : Research on the hydrogenation of related compounds like 2-methyl-3-butyn-2-ol over various catalysts, including Pd/ZnO, provides insights into industrial applications of 3-buten-2-ol, particularly in chemical synthesis and process optimization (Sergio Vernuccio et al., 2016).

Molecular Structure and Bonding

  • Hydrogen Bonding Studies : Investigations into the conformational composition of 3-buten-2-ol and related compounds have highlighted the role of intramolecular hydrogen bonding, crucial for understanding molecular structure and interactions (J. Bakke & L. H. Bjerkeseth, 1998).

Synthesis and Chemical Transformations

  • Ruthenium-Catalyzed Reactions : A study on ruthenium-catalyzed tandem olefin migration/aldol and Mannich-type reactions involving 3-buten-2-ol highlights its potential in organic synthesis and pharmaceutical applications (Mingwen Wang et al., 2003).
  • Dehydration and Catalysis : Research on the dehydration of related compounds like 2,3-butanediol into 3-buten-2-ol over catalysts such as ZrO2 informs on potential industrial synthesis pathways for 3-buten-2-ol (Hailing Duan et al., 2014).

Safety And Hazards

3-Buten-2-ol is highly flammable and toxic to aquatic life with long-lasting effects . It may cause respiratory irritation, and it is harmful if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

but-3-en-2-ol
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InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUWVMRNQOOSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00862266
Record name 3-Buten-2-ol
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Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Buten-2-ol
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Product Name

3-Buten-2-OL

CAS RN

598-32-3
Record name 3-Buten-2-ol
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Record name 3-BUTEN-2-OL
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Record name 3-Buten-2-ol
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Synthesis routes and methods

Procedure details

In accordance with Example 1, a homogeneous solution of 6.2 grams (0.11 moles) of butadiene and 100 milliliters of a 65 volume percent aqueous sulfolane solution were reacted in the presence of a cation exchanger sold under the trademark Lewatit SPC 118 at a temperature of 100° C. After agitating at 100° C. for 6 hours, 76 percent of the mixture had reacted. A yield of 60 percent 1-butene-3-ol and a yield of 26 percent 2-butene-1-ol (crotylalcohol) was obtained.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
65
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,970
Citations
H Duan, D Sun, Y Yamada, S Sato - Catalysis Communications, 2014 - Elsevier
… This is a notable issue: ZrO 2 with low surface area shows high selectivity to 3-buten-2-ol, as we have also seen in the CeO 2 catalyst [14], [15]. The formation rate of 3-buten-2-ol is …
Number of citations: 73 www.sciencedirect.com
P Harley, V Fridd‐Stroud, J Greenberg… - Journal of …, 1998 - Wiley Online Library
High rates of emission of 2‐methyl‐3‐buten‐2‐ol (MBO) were measured from needles of several pine species. Emissions of MBO in the light were 1 to 2 orders of magnitude higher than …
Number of citations: 236 agupubs.onlinelibrary.wiley.com
F Reisen, SM Aschmann, R Atkinson… - Environmental science & …, 2003 - ACS Publications
… 1-ol and 2-methyl-3-buten-2-ol, were examined to assess the … API-MS from 2-methyl-3-buten-2-ol, and a formation yield of 2-… , 101 ± 24%; and from 2-methyl-3-buten-2-ol, 2-hydroxy-2-…
Number of citations: 88 pubs.acs.org
H Duan, Y Yamada, S Sato - Applied Catalysis A: General, 2014 - Elsevier
… In the dehydration of 2,3-BDO, unsaturated alcohol, ie 3-buten-2-ol (3B2OL), was preferentially produced together with major by-products such as butanone and 3-hydroxy-2-butanone …
Number of citations: 37 www.sciencedirect.com
T Karl, A Hansel, L Cappellin, L Kaser… - Atmospheric …, 2012 - acp.copernicus.org
… ,3-butadiene (isoprene) and 2-methyl-3-buten-2ol (232MBO). Here we explore the possibility to … Emission of 2-methyl-3-buten-2-ol by pines: A potentially large natural source of reactive …
Number of citations: 80 acp.copernicus.org
U Sanyal, A Martinez, M Guo, S Subramaniam… - Energy & …, 2021 - ACS Publications
… The dehydration of 2,3-BDO to 1,3-BDE proceeds via a two-step reaction with the formation of the unsaturated alcohol 3-buten-2-ol (3B2oL) as an intermediate. While the direct …
Number of citations: 3 pubs.acs.org
H Duan, Y Yamada, S Sato - Chemistry Letters, 2014 - journal.csj.jp
… In the dehydration of 2,3-BDO, 3-buten-2-ol (3B2OL) was produced together with 3-hydroxy-… The dehydration of 2,3-BDO to 1,3-butadiene (BD), butanone (MEK), and 3buten-2-ol (…
Number of citations: 23 www.journal.csj.jp
N Carrasco, JF Doussin, M O'Connor… - Journal of Atmospheric …, 2007 - Springer
This article presents a complete study of the diurnal chemical reactivity of the biogenic volatile organic compound (BVOC), 2-methyl-3-buten-2-ol (MBO) in the troposphere. Reactions of …
Number of citations: 60 link.springer.com
C Ferronato, JJ Orlando… - Journal of Geophysical …, 1998 - Wiley Online Library
… • for the gas-phase reaction of OH with 2-methyl-3-buten-2-ol (MBO, (CH3)2C(OH)CH=CH2)… Vasconcellos, Emission of 2-methyl-3-buten-2-ol by pines: A potentially large natural source …
Number of citations: 67 agupubs.onlinelibrary.wiley.com
B Baker, A Guenther, J Greenberg… - Environmental science & …, 2001 - ACS Publications
… In the western United States, the oxygenated compound 2-methyl-3-buten-2-ol (MBO) may … Figure 6 (a) 2-Methyl-3-buten-2-ol fluxes for two independent days with those days' light and …
Number of citations: 82 pubs.acs.org

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